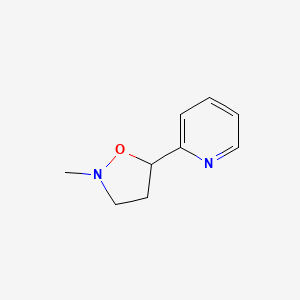
Pyridine, 2-(2-methyl-5-isoxazolidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- is a heterocyclic compound that contains both a pyridine ring and an isoxazolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- typically involves the reaction of 2-methyl-5-isoxazolidinone with pyridine derivatives under specific conditions. One common method involves the use of Mannich bases in pyridine under reflux conditions, leading to the formation of the desired product . Another approach involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as starting materials, which undergo a series of reactions to yield the final compound .
Industrial Production Methods
Industrial production methods for Pyridine, 2-(2-methyl-5-isoxazolidinyl)- are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions can produce reduced pyridine derivatives. Substitution reactions can result in a variety of substituted pyridine or isoxazolidine compounds .
Scientific Research Applications
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridine, 2-(2-methyl-5-isoxazolidinyl)- can be compared with other similar compounds, such as:
2-methyl-5-ethylpyridine: This compound has a similar pyridine ring but lacks the isoxazolidine ring, making it less versatile in certain applications.
Isoxazolo[5,4-b]pyridine: This compound contains both pyridine and isoxazolidine rings but in a different arrangement, leading to distinct chemical properties and applications.
Pyridine derivatives with antimicrobial and antiviral activities: These compounds share the pyridine ring but have different substituents, resulting in varied biological activities.
The uniqueness of Pyridine, 2-(2-methyl-5-isoxazolidinyl)- lies in its specific combination of pyridine and isoxazolidine rings, which confer unique chemical and biological properties .
Properties
CAS No. |
101156-62-1 |
|---|---|
Molecular Formula |
C9H12N2O |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-5-pyridin-2-yl-1,2-oxazolidine |
InChI |
InChI=1S/C9H12N2O/c1-11-7-5-9(12-11)8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3 |
InChI Key |
HELSNBGFMPJFLV-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(O1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















